
N-(4-Methoxybenzylidene)-4-acetoxyaniline
Overview
Description
N-(4-Methoxybenzylidene)-4-acetoxyaniline is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a methoxy group on the benzylidene ring and an acetoxy group on the aniline ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzylidene)-4-acetoxyaniline typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-acetoxyaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The general reaction scheme is as follows:
4-methoxybenzaldehyde+4-acetoxyaniline→this compound+water
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzylidene)-4-acetoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The methoxy and acetoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Liquid Crystal Applications
N-(4-Methoxybenzylidene)-4-acetoxyaniline is recognized for its role in liquid crystal displays (LCDs) due to its unique phase behavior and optical properties. The compound exhibits nematic liquid crystal characteristics, which are essential for the development of advanced display technologies.
Properties and Phase Behavior
- Isotropic Transition Temperature : The compound has an isotropic transition temperature around 315 K, making it suitable for use in temperature-sensitive applications .
- Anisotropic Solvent : It serves as an anisotropic solvent, which enhances the performance of liquid crystal cells by improving their optical quality and response time .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a sorbent in chromatography. Its liquid-crystal state allows for high selectivity in separating positional isomers and various organic compounds.
Chromatographic Applications
- Separation Efficiency : The compound has been shown to effectively separate alkylnaphthalenes and other aromatic hydrocarbons in the nematic phase, demonstrating high selectivity for positional isomers .
- Sorption Properties : Studies indicate that the compound's mesophase can be employed to enhance the resolution of chromatographic techniques, allowing for more precise analyses of complex mixtures .
Biological Applications
Recent research highlights the potential biological applications of this compound derivatives in antimicrobial and antioxidant activities.
Antimicrobial Activity
- In Vitro Studies : Compounds derived from this compound have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The disc diffusion method was used to evaluate their efficacy .
- Mechanistic Insights : Molecular docking studies suggest that certain derivatives exhibit strong binding affinities to bacterial enzyme targets, indicating their potential as therapeutic agents against bacterial infections .
Antioxidant Properties
- DPPH and ABTS Assays : The antioxidant capabilities of derivatives have been quantified through assays such as DPPH and ABTS, revealing significant potential comparable to well-known antioxidants like ascorbic acid .
Case Study 1: Liquid Crystal Displays
A study demonstrated the effectiveness of this compound in enhancing the optical quality of LCDs. By optimizing the concentration and phase behavior of this compound, researchers achieved improved color reproduction and response times in display technologies.
Case Study 2: Antimicrobial Efficacy
In a comprehensive evaluation of various derivatives based on this compound, researchers identified several compounds with notable antibacterial activity against E. coli and Candida albicans. These findings support further exploration into their potential as new antibiotic candidates.
Mechanism of Action
The mechanism of action of N-(4-Methoxybenzylidene)-4-acetoxyaniline involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can influence its biological activity. Additionally, the presence of the methoxy and acetoxy groups can modulate its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzylidene)-4-butylaniline: Similar structure but with a butyl group instead of an acetoxy group.
N-(4-Methoxybenzylidene)isonicotinohydrazone: Contains an isonicotinohydrazone moiety instead of an aniline ring.
Uniqueness
N-(4-Methoxybenzylidene)-4-acetoxyaniline is unique due to the presence of both methoxy and acetoxy groups, which impart distinct chemical and biological properties
Biological Activity
N-(4-Methoxybenzylidene)-4-acetoxyaniline, also known as 4-{[(4-methoxyphenyl)methylidene]amino}phenyl acetate, is a compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 269.30 g/mol
- CAS Registry Number : 10484-13-6
- IUPAC Name : 4-{[(4-methoxyphenyl)methylidene]amino}phenyl acetate
- Physical Form : Crystalline Powder
Anticancer Activity
This compound has shown promising results in various studies regarding its anticancer properties. It is part of a broader class of compounds that exhibit significant antiproliferative effects against different cancer cell lines.
Preliminary studies suggest that compounds similar to this compound exert their anticancer effects primarily through the inhibition of tubulin polymerization. This mechanism disrupts the normal function of microtubules, which are essential for cell division and stability . The inhibition of tubulin can lead to cell cycle arrest and subsequent apoptosis in cancer cells.
Case Study: Antiproliferative Effects
A study focusing on the structure-activity relationship (SAR) of related compounds indicated that modifications in the molecular structure significantly impacted their biological activity. For example, the introduction of various substituents on the aromatic rings enhanced the antiproliferative activity against melanoma and prostate cancer cells, reducing IC values from micromolar to nanomolar ranges .
Compound | IC (µM) | Cancer Type |
---|---|---|
This compound | 0.5 | Melanoma |
SMART Compounds (related series) | 0.01 - 0.1 | Prostate Cancer |
Additional Biological Activities
Beyond anticancer properties, this compound may possess other biological activities, such as antimicrobial and anti-inflammatory effects. These activities are often assessed through various assays that measure the compound's ability to inhibit microbial growth or reduce inflammation markers in vitro.
Antimicrobial Activity
Research indicates that derivatives of this compound can inhibit the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values vary based on structural modifications but generally show effectiveness against both Gram-positive and Gram-negative bacteria.
Q & A
Basic Research Questions
Q. What safety protocols are recommended for handling N-(4-Methoxybenzylidene)-4-acetoxyaniline in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear N95 respirators (or equivalent), chemical-resistant gloves (nitrile), and safety goggles to prevent inhalation, skin contact, and eye exposure .
- Ventilation : Use fume hoods or ensure well-ventilated workspaces to mitigate respiratory hazards .
- Storage : Store in a cool, dry area away from incompatible substances (e.g., strong oxidizers) .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .
Q. What spectroscopic techniques are effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to resolve aromatic protons and confirm imine bond formation. State-correlated 2D NMR can separate dipolar couplings in liquid crystalline phases .
- Infrared (IR) Spectroscopy : Identify key functional groups (C=N stretch at ~1600–1650 cm, ester C=O at ~1740 cm) .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) .
Q. What are the key steps in synthesizing this compound?
- Methodological Answer :
- Condensation Reaction : React 4-acetoxyaniline with 4-methoxybenzaldehyde in ethanol under reflux, catalyzed by acetic acid .
- Purification : Recrystallize from ethanol or use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the Schiff base product .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (typically 1:1 molar ratio) .
Q. How are common impurities analyzed during synthesis?
- Methodological Answer :
- Chromatography : Use HPLC or GC-MS to detect unreacted precursors or side products (e.g., hydrolyzed acetoxy groups) .
- Melting Point Analysis : Compare observed melting points with literature values to assess purity .
Advanced Research Questions
Q. How does state-correlated 2D NMR spectroscopy resolve local dipolar fields in the nematic phase of this compound?
- Methodological Answer :
- Experimental Setup : Perform SC-2D NMR using pulsed microwave heating to transition between nematic and isotropic phases. This separates dipolar couplings in the F1 dimension .
- Data Interpretation : Analyze cross-sections for aromatic protons (doublet splitting ~9.7 kHz) and methyl groups (methoxy triplet at ~10.2 kHz) to derive order parameters (e.g., 0.41 for aromatic rings) .
- Simulation : Use density matrix operator models to account for local dipolar couplings and molecular alignment .
Q. What challenges arise in crystallographic refinement of Schiff base analogs using SHELX software?
- Methodological Answer :
- Phase Problem : Address weak anomalous scattering via direct methods (SHELXS) or experimental phasing (SHELXC/D/E) .
- Disorder Handling : For flexible methoxy/acetoxy groups, apply constraints (e.g., AFIX) or split models to refine occupancy .
- Validation : Check for overfitting using R-factors and cross-validation (e.g., Free R) .
Q. How do substituents on the benzylidene moiety affect mesomorphic properties?
- Methodological Answer :
- Comparative Studies : Replace the methoxy group with nitro () or alkyl chains ( ) to alter polarity and steric effects.
- Phase Characterization : Use polarized optical microscopy (POM) and differential scanning calorimetry (DSC) to assess nematic-to-isotropic transition temperatures .
- Computational Modeling : Calculate dipole moments and molecular polarizability with DFT (e.g., Gaussian) to predict phase stability .
Q. What computational methods model molecular ordering in liquid crystalline phases?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate nematic phase alignment using force fields (e.g., OPLS-AA) and analyze orientational correlation functions .
- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps to identify intermolecular interactions .
Properties
IUPAC Name |
[4-[(4-methoxyphenyl)methylideneamino]phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12(18)20-16-9-5-14(6-10-16)17-11-13-3-7-15(19-2)8-4-13/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYWVKUPOCFKOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065090 | |
Record name | Phenol, 4-[(E)-[(4-methoxyphenyl)methylene]amino]-, acetate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10484-13-6 | |
Record name | Phenol, 4-((E)-((4-methoxyphenyl)methylene)amino)-, 1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010484136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127559 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-[(E)-[(4-methoxyphenyl)methylene]amino]-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4-[(E)-[(4-methoxyphenyl)methylene]amino]-, acetate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[[(4-methoxyphenyl)methylene]amino]phenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
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